(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the benzylidene and fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure and biological activity of the target compound.
Acetylacetone: Another simple compound used in organic synthesis, but with different reactivity and applications.
The uniqueness of this compound lies in its complex structure, which imparts specific biological activities and makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C25H26FN3O2S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H26FN3O2S/c1-24(2,3)17-11-14(12-18(20(17)30)25(4,5)6)13-19-22(31)29-23(32-19)27-21(28-29)15-7-9-16(26)10-8-15/h7-13,30H,1-6H3/b19-13- |
InChI Key |
RVJPFDCXIODUCF-UYRXBGFRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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